2,6-Dichloro-3-(tributylstannyl)pyrazine is a specialized chemical compound primarily utilized as a reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structure and functional groups make it a valuable intermediate in various chemical reactions, including those aimed at creating antiviral agents.
This compound is cataloged under several chemical databases and resources, including BenchChem and PubChem, where it is listed with its molecular formula and other relevant identifiers such as the Chemical Abstracts Service number 446285-70-7. It is often acquired for research purposes in synthetic organic chemistry.
2,6-Dichloro-3-(tributylstannyl)pyrazine belongs to the class of pyrazine derivatives, which are heterocyclic compounds containing nitrogen atoms in their ring structure. This specific compound features both chlorinated and stannyl functional groups, enhancing its reactivity in cross-coupling reactions.
The synthesis of 2,6-Dichloro-3-(tributylstannyl)pyrazine typically involves palladium-catalyzed cross-coupling reactions. One notable method includes microwave-assisted synthesis, which facilitates the coupling of arylstannanes with pyranyl triflates. This approach not only improves the reaction efficiency but also enhances product yields by reducing reaction times compared to traditional methods.
The molecular formula for 2,6-Dichloro-3-(tributylstannyl)pyrazine is , indicating the presence of two chlorine atoms, two nitrogen atoms, and a tributylstannyl group attached to a pyrazine ring.
CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1Cl)Cl
1S/C4HCl2N2.3C4H9.Sn/c5-3-1-7-2-4(6)8-3;3
This structural information reveals the compound's complexity and potential reactivity due to its functional groups.
2,6-Dichloro-3-(tributylstannyl)pyrazine participates in various chemical reactions primarily involving cross-coupling techniques such as:
These reactions are essential for constructing complex organic molecules used in medicinal chemistry.
The reactions typically require specific conditions such as:
The mechanism of action for 2,6-Dichloro-3-(tributylstannyl)pyrazine primarily revolves around its role in palladium-catalyzed cross-coupling reactions:
2,6-Dichloro-3-(tributylstannyl)pyrazine is primarily used in scientific research for:
This compound exemplifies the intersection of synthetic organic chemistry and pharmaceutical applications, showcasing its importance in advancing medicinal chemistry research.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: